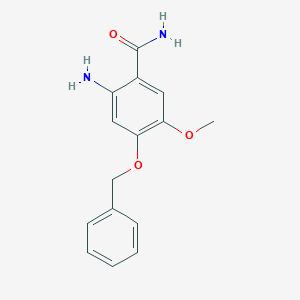

2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE

Descripción

Significance of Benzamide (B126) Core Structures in Molecular Design

The benzamide core is considered a "privileged scaffold" in drug design and discovery. nih.gov This is due to its ability to form various interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which allow benzamide derivatives to bind effectively with a wide range of biological macromolecules. nih.gov This versatility has led to the development of drugs with diverse pharmacological activities. The amide group itself is a stable and crucial intermediate for synthesizing biologically active molecules. mdpi.com The inherent stability and the relative ease of synthesizing derivatives from commercially available materials make the benzamide scaffold a frequent choice for researchers. mdpi.com

Overview of Research Trajectories for Substituted Benzamides

Research into substituted benzamides is extensive and continues to expand, driven by their proven therapeutic potential. walshmedicalmedia.com These compounds are investigated for a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. mdpi.comwalshmedicalmedia.com

Substituted benzamides are central to the development of antipsychotic and antidepressant medications. researchgate.netnih.gov For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are used in psychiatry to modulate the dopaminergic system. nih.govnih.gov The mechanism often involves selective antagonism of dopamine (B1211576) D2 and D3 receptors. nih.gov

In oncology, research focuses on benzamide derivatives as histone deacetylase (HDAC) inhibitors, which play a role in cancer treatment. nih.gov Furthermore, the fusion of benzamide moieties with other chemical structures, like chalcones, is being explored to create inhibitors for enzymes significant in tumor progression, such as c-Met kinase and cyclooxygenase-2 (COX-2). researchgate.net The ongoing exploration of new benzamide derivatives aims to enhance existing therapeutic agents and discover novel compounds with improved efficacy. walshmedicalmedia.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methoxy-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPHXICYCDCOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499566 | |

| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60547-98-0 | |

| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(benzyloxy)-5-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Benzyloxy 5 Methoxybenzamide and Analogous Structures

Established Synthetic Routes to 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE

The traditional synthesis of this compound and structurally similar compounds typically relies on multi-step sequences that involve the careful introduction and modification of functional groups on the benzene (B151609) ring.

Multi-step synthesis is a common approach for constructing complex molecules like this compound from simpler, commercially available starting materials. evitachem.com These pathways often involve a sequence of reactions such as nitration, reduction, and amidation.

For instance, a general strategy for analogous 2-aminobenzamides starts with the nitration of a substituted benzoic acid derivative. The nitro group is then reduced to an amino group, followed by the conversion of the carboxylic acid to a benzamide (B126). This systematic approach allows for the precise placement of the required substituents on the aromatic ring.

A representative multi-step synthesis for a related compound, 2-amino-4-methoxybenzamide, involves the following key transformations:

Nitration: An appropriate benzoic acid derivative is nitrated to introduce a nitro group at the 2-position.

Reduction: The nitro group is subsequently reduced to an amino group, commonly through catalytic hydrogenation using reagents like Raney nickel.

Amidation: The carboxylic acid functionality is converted into a primary amide.

Chiral vicinal amino alcohols, which share structural motifs with the target compound, are also synthesized through multi-step chemical, chemo-enzymatic, and enzymatic reactions. researchgate.net

The selection of appropriate precursors is critical to the success of the synthesis. For this compound, a logical precursor would be a suitably substituted benzene derivative that already contains the methoxy (B1213986) and benzyloxy groups, or precursors that allow for their introduction at the correct positions.

A common synthetic route for this compound starts with 4-nitrophenol. evitachem.com The synthesis involves several key steps:

Alkylation/Benzylation: The phenolic hydroxyl group can be benzylated using benzyl (B1604629) bromide.

Reduction of Nitro Group: The nitro group is reduced to an amine. A method using zinc/copper in ammonium (B1175870) chloride can be employed to avoid dehalogenation if halogen substituents are present. evitachem.com

Further Modifications: The resulting amine can undergo further reactions such as reductive amination and benzoylation to yield the final product. evitachem.com

Another strategy for a related compound, 2-amino-4,6-dimethoxybenzamide (B1287547), utilizes 3,5-dimethoxyaniline (B133145) as a starting material. google.com This process involves protection of the aniline (B41778), followed by halogenation, cyanation, and finally hydration of the nitrile to form the benzamide. google.com This highlights a derivatization strategy where an aniline precursor is modified to introduce the desired functional groups.

The table below outlines a general precursor-based synthetic approach.

Table 1: Precursor-Based Synthesis Strategy

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | Trifluoroacetic anhydride (B1165640), triethylamine, toluene | Protects the amino group of the starting aniline. google.com |

| 2 | Halogenation | Halogenating agent | Introduces a halogen to direct subsequent functionalization. google.com |

| 3 | Cyanation | Cyanating agent | Introduces a nitrile group. google.com |

| 4 | Deprotection & Hydration | Hydrating agent (e.g., methanesulfonic acid) | Removes the protecting group and converts the nitrile to a carboxamide. google.com |

Advanced Synthetic Approaches for Benzamide Derivatives

To overcome the limitations of traditional multi-step syntheses, such as long reaction times and laborious purification steps, advanced methodologies like microwave-assisted synthesis and continuous flow protocols have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. While specific examples for this compound are not detailed in the provided context, the general principles are widely applicable to the synthesis of benzamide derivatives. The use of microwave irradiation can be particularly beneficial for steps like amidation and cross-coupling reactions that are often part of the synthetic sequence for these compounds.

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling the automated, multi-step synthesis of complex molecules in a continuous stream. syrris.jp This approach is particularly advantageous for scalable production, as it allows for precise control over reaction parameters, improved safety, and reduced waste. syrris.jp

A flow process for the synthesis of the alkaloid natural product oxomaritidine, which involves multiple synthetic steps, demonstrates the power of this technology. syrris.jp By passing starting materials through columns containing immobilized reagents and catalysts, the need for traditional work-up and purification steps like column chromatography can be eliminated. syrris.jp This methodology could be adapted for the synthesis of this compound, potentially allowing for a more efficient and automated production route.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various parameters, including solvents, catalysts, temperature, and reaction time.

For the synthesis of 2-amino-4,5-dimethoxybenzoic acid, a related compound, reaction conditions were optimized to achieve a high yield. chemicalbook.com The process involved the hydrolysis of a methyl ester precursor followed by hydrogenation. The pH of the reaction mixture was carefully controlled during the work-up to ensure efficient precipitation of the product, resulting in a yield of 83%. chemicalbook.com

The table below summarizes key optimization parameters from a representative synthesis.

Table 2: Optimization of a Representative Benzamide Synthesis

| Parameter | Condition | Outcome | Reference |

| Catalyst | 10% Pd/C | Effective for hydrogenation of the nitro group. | chemicalbook.com |

| Temperature | 50 °C | Optimal for the hydrogenation reaction. | chemicalbook.com |

| Pressure | 3.5 bar | Maintained during hydrogenation to ensure reaction completion. | chemicalbook.com |

| pH Adjustment | Adjusted to 5.1 with glacial acetic acid | Facilitated the precipitation of the final product. | chemicalbook.com |

Chemo- and Regioselective Transformations

In the synthesis of complex aromatic compounds, chemo- and regioselectivity are critical for directing reactions to the desired functional group and position on the molecule. mdpi.com This control prevents the formation of unwanted isomers and byproducts, thereby increasing the efficiency of the synthesis.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the context of synthesizing substituted benzamides, this is often dictated by the directing effects of substituents already present on the benzene ring. For instance, in the synthesis of a related compound, 4-methoxy-2-nitrobenzoic acid, the nitration of 4-methoxybenzoic acid proceeds with high regioselectivity. The electron-donating methoxy group directs the incoming electrophile (the nitro group) primarily to the ortho position. Similarly, in syntheses starting from 3,5-dimethoxyaniline, an analog structure, subsequent halogenation or cyanation can be directed to specific positions on the ring, a process often guided by the existing substituents and whether the amine is in its free or protected form. google.com

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. This is crucial when intermediates contain multiple reactive sites. A prominent example is the reduction of a nitro group to an amine. In the synthesis of 2-amino-4-methoxybenzamide, the nitro group of 4-methoxy-2-nitro-benzamide is selectively reduced to an amino group using catalytic hydrogenation with Raney Nickel as the catalyst. This transformation occurs without affecting the methoxy and amide functionalities present in the molecule, achieving yields of 94–97%. Another key chemoselective reaction is the hydration of a nitrile (cyano group) to a primary amide. This can be achieved using hydrating agents like methanesulfonic acid, which specifically targets the cyano group to form the desired carboxamide moiety. google.com

The table below summarizes key selective transformations relevant to the synthesis of substituted benzamides.

| Transformation | Type | Reagents/Conditions | Selectivity Notes | Reference |

| Nitration | Regioselective | Nitrating agent on a methoxy-substituted benzoic acid | The methoxy group directs the incoming nitro group to the ortho position. | |

| Halogenation | Regioselective | Halogenating agent on a protected 3,5-dimethoxyaniline | The position of halogenation is controlled by the existing ring substituents. | google.com |

| Nitro Group Reduction | Chemoselective | Catalytic hydrogenation (e.g., Raney-Ni, H₂) | Selectively reduces the nitro group to an amine in the presence of methoxy and amide groups. | |

| Nitrile Hydration | Chemoselective | Hydrating agent (e.g., methanesulfonic acid) | Converts a cyano group into a carboxamide group without affecting other functionalities. | google.com |

Strategic Incorporation of Functionalities and Protecting Group Chemistry

The successful synthesis of a multi-functionalized molecule like this compound hinges on a deliberate strategy for introducing each functional group and the transient modification of reactive sites using protecting groups. mdpi.com

Protecting group chemistry is an indispensable tool in multi-step organic synthesis. nih.gov A protecting group temporarily masks a reactive functional group to prevent it from participating in a chemical reaction, allowing transformations to be carried out elsewhere in the molecule. organic-chemistry.org The amine functional group is highly nucleophilic and reactive, and in the synthesis of complex benzamides, it is often protected to prevent unwanted side reactions. organic-chemistry.orglibretexts.org

A patented process for the synthesis of the analogous compound 2-amino-4,6-dimethoxybenzamide illustrates this strategy. The synthesis begins with 3,5-dimethoxyaniline, where the amino group is first protected by reacting it with trifluoroacetic anhydride. google.com This protection decreases the reactivity of the amino group, allowing for subsequent regioselective functionalization of the aromatic ring, such as cyanation, to proceed without interference from the amine. google.com Once the desired modifications are complete, the protecting group is removed in a deprotection step to reveal the free amine. google.com

The choice of protecting group is critical and is based on its ease of installation, its stability under various reaction conditions, and the mildness of the conditions required for its removal. nih.gov Different protecting groups can be removed under different conditions, which allows for selective deprotection in a strategy known as an orthogonal approach. organic-chemistry.org For example, a Boc-protected amine can be deprotected using acid, while a Benzyl (Bn) group is typically removed via hydrogenolysis. organic-chemistry.orglibretexts.org

The table below outlines common protecting groups for amines and their typical deprotection methods.

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic media | organic-chemistry.org |

| Benzyl | Bn | Benzyl bromide | Hydrogenolysis | libretexts.org |

| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acid or base | libretexts.orglibretexts.org |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Base (e.g., K₂CO₃ in methanol/water) | google.com |

| Carbamate | - | - | Acid and mild heating | libretexts.org |

| Benzoyl | Bz | Benzoyl chloride | Acid or base (more stable than Acetyl) | libretexts.org |

This strategic use of protecting groups, combined with controlled chemo- and regioselective reactions, provides a robust framework for the methodical construction of complex molecules like this compound.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or integration values for 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE, could be located in the reviewed literature.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, such as the molecular ion peak (m/z) and fragmentation patterns for this compound, were not found in the available resources.

Infrared Spectroscopy for Functional Group Identification

Specific infrared spectroscopy data, including absorption frequencies (cm⁻¹) for the functional groups present in this compound, are not reported in the accessible literature.

X-ray Crystallography for Three-Dimensional Structural Determination and Hydrogen Bonding Analysis

There is no information available in the public domain regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, details on its crystal system, space group, unit cell dimensions, and intermolecular hydrogen bonding network are unknown.

Computational Chemistry and Molecular Modeling of Benzamide Systems

Quantum Mechanical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov For benzamide (B126) derivatives, DFT studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. These calculations also allow for the determination of various molecular properties that help in understanding the molecule's behavior.

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between HOMO and LUMO energies, related to chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms, identifying electrophilic and nucleophilic sites. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution, predicting sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. walshmedicalmedia.com This method is widely applied to benzamide derivatives to understand their interactions with biological targets, such as enzymes and receptors. scialert.netscialert.net Softwares like AutoDock are commonly used for these simulations. scialert.netscialert.net

The process involves preparing the 3D structures of both the ligand (e.g., 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE) and the target protein. mdpi.com The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. mdpi.com The results are often expressed as a docking score, with lower scores indicating a higher binding affinity. scialert.net

| Parameter | Description |

|---|---|

| Docking Score (e.g., kcal/mol) | An estimation of the binding free energy between the ligand and the target. scialert.net |

| Binding Interactions | Types of non-covalent interactions observed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com |

| Interacting Residues | Specific amino acid residues in the target protein that are involved in binding the ligand. |

For instance, studies on other benzamide derivatives have identified key interactions with protein targets, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), which is a target for antimalarial drugs. scialert.netscialert.net These studies reveal the importance of specific functional groups on the benzamide scaffold for achieving high binding affinity. scialert.netscialert.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. fiveable.melumenlearning.com For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformations is crucial as it directly impacts how the molecule interacts with its biological target. fiveable.me

Computational methods, including molecular mechanics and quantum mechanics, are employed to map the potential energy surface of the molecule. fiveable.me This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results identify the low-energy, stable conformers that are most likely to exist. lumenlearning.com For substituted benzamides, factors like steric hindrance and intramolecular hydrogen bonds play a significant role in determining the preferred conformation. nih.govnih.gov

| Conformational Parameter | Influence on Molecular Shape |

|---|---|

| Torsional Angles (Dihedral Angles) | Rotation around single bonds that defines the overall 3D shape of the molecule. nih.gov |

| Steric Hindrance | Repulsive interactions between bulky substituents that disfavor certain conformations. fiveable.me |

| Intramolecular Hydrogen Bonds | Attractive interactions that can stabilize specific conformations. nih.gov |

Studies on related substituted benzamides have shown that the orientation of the amide group relative to the phenyl ring can vary significantly depending on the nature and position of the substituents. nih.gov This conformational flexibility is a key determinant of the molecule's biological activity. nih.gov

Prediction of Molecular Interactions and Binding Modes

The prediction of molecular interactions and binding modes combines the insights gained from quantum mechanical calculations, molecular docking, and conformational analysis to build a comprehensive picture of how a ligand interacts with its target. walshmedicalmedia.com This involves identifying the specific atoms and functional groups on both the ligand and the protein that are involved in the binding event. mdpi.com

The binding mode describes the precise orientation and conformation of the ligand within the binding site of the target protein. This includes the network of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the ligand-protein complex. mdpi.com For example, in studies of benzamide derivatives as inhibitors, the amide group often participates in crucial hydrogen bonding interactions with the protein backbone or side chains. acs.org

| Interaction Type | Description | Example Residues (General) |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residues |

By analyzing the predicted binding modes of a series of benzamide derivatives, researchers can establish structure-activity relationships (SAR). nih.gov This knowledge is invaluable for designing new compounds with improved potency and selectivity for a specific biological target. The computational prediction of these interactions serves as a critical guide for the rational design of novel therapeutic agents. nih.gov

Structure Activity Relationship Sar Investigations of Benzamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The nature and position of substituents on the benzamide (B126) aromatic ring profoundly influence molecular interactions, dictating the compound's affinity, selectivity, and efficacy for its biological targets. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile.

Research into benzamide analogues has demonstrated that the electronic properties of substituents are a key determinant of activity. Electron-donating groups (EDGs), such as the amino and methoxy (B1213986) groups present in the subject compound, can increase electron density in the aromatic ring. For instance, studies on benzamide-isoquinoline derivatives found that an electron-donating methoxy group increased affinity for the sigma-2 (σ2) receptor, whereas an electron-withdrawing nitro group decreased this affinity. The introduction of a methyl group to the 4-amino position of certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives resulted in a marked increase in dopamine (B1211576) D2 receptor binding affinity.

Steric factors also play a crucial role. Substituents at the ortho-positions of the benzamide can cause the amide group to twist out of the plane of the benzene (B151609) ring. This conformational change can interrupt π-electron conjugation between the amide and the ring, which can influence binding. For example, an additional ortho-methoxy substituent can prevent the amide from adopting a coplanar conformation with the benzene ring, which in turn affects intramolecular hydrogen bonding and lipophilicity.

The position of a substituent is as important as its identity. Studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides showed that halogen and alkyl substituents in the 3-position increase apparent lipophilicity only half as much as similar substituents in the 5-position. This is attributed to a combination of steric and electronic influences on the adjacent 2-methoxy group.

Table 1: Impact of Substituent Modifications on Benzamide Derivatives

| Substituent Type/Position | Observed Effect | Reference Compound Class | Citation |

|---|---|---|---|

| Electron-Donating Group (e.g., Methoxy) | Increased σ2 receptor affinity. | Benzamide-isoquinoline derivatives | |

| Electron-Withdrawing Group (e.g., Nitro) | Decreased σ2 receptor affinity. | Benzamide-isoquinoline derivatives | |

| 4-Methylamino vs. 4-Amino | Markedly increased dopamine D2 receptor affinity. | 4-amino-5-chloro-2-methoxybenzamides | |

| 5-Position Halogen (Iodo, Bromo vs. Chloro) | Higher affinity for the dopamine D2 receptor. | 4-methylamino-2-methoxybenzamides | |

| Ortho-Methoxy Group | Prevents coplanar conformation of amide and benzene ring, decreasing lipophilicity. | N-[(2-pyrrolidinyl)methyl]-substituted benzamides |

Role of the Benzyloxy Moiety in Molecular Recognition

The benzyloxy group, a prominent feature of 2-amino-4-(benzyloxy)-5-methoxybenzamide, is a large, relatively lipophilic substituent that significantly contributes to the molecule's three-dimensional shape and binding capabilities. While direct studies on this specific compound are limited, the role of such a moiety can be inferred from SAR studies on related structures.

The benzyloxy group likely engages with the target protein through van der Waals forces and hydrophobic interactions. Its benzyl (B1604629) ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The size and flexibility of the benzyloxy group mean it can occupy a large, non-polar cavity in the receptor, potentially enhancing binding affinity.

In the synthesis of related compounds, a 2-benzyloxy-4-amino-5-chlorobenzoic acid was created as an intermediate, indicating that this moiety is incorporated in SAR studies to probe binding site requirements. Furthermore, research on 2-phenoxybenzamides, where a phenoxy group is structurally analogous to the benzyloxy group, showed that this aryloxy substituent was generally favorable for antiplasmodial activity compared to a simple hydrogen atom. This suggests that the presence of a bulky aromatic ether at this position is advantageous for molecular recognition in certain target classes.

Influence of the Methoxy Group on Interaction Profiles

The methoxy group (-OCH3) is a versatile substituent whose influence on molecular interactions is highly dependent on its position on the aromatic ring. In this compound, the methoxy group is at the 5-position, adjacent to the amino group.

As an electron-donating group, the methoxy substituent increases the electron density of the phenyl ring, which can modulate the acidity of the amide proton and the basicity of the 4-amino group. This electronic influence can be critical for receptor selectivity. In one study, adding a methoxy group to the para-position of a benzamide derivative dramatically improved its selectivity for the σ2 receptor over the σ1 receptor by over 600-fold.

The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with donor groups (such as -OH or -NH) on receptor proteins, anchoring the ligand in the binding site. The specific positioning of the methoxy group is key. For example, in salicylamides, a 2-methoxy group can form an intramolecular hydrogen bond with the amide proton, which stabilizes a planar conformation and influences lipophilicity. This highlights how a methoxy group can control both intermolecular interactions with a receptor and intramolecular forces that dictate the molecule's preferred conformation.

Table 2: Influence of the Methoxy Group in Benzamide Derivatives

| Position/Context | Observed Influence | Citation |

|---|---|---|

| General | Acts as a hydrogen bond acceptor with protein residues. | |

| Para-position | Dramatically improved σ2-over-σ1 receptor selectivity. | |

| 2-Position | Can form an intramolecular hydrogen bond with the amide proton, affecting conformation and lipophilicity. | |

| General | Functions as an electron-donating group, influencing the electronic character of the aromatic ring. |

Strategic Derivatization for Modulating Target Engagement

Strategic derivatization involves the synthesis of a series of related compounds to systematically probe and optimize interactions with a biological target. This process is fundamental to drug discovery and aims to enhance potency, improve selectivity, and refine pharmacokinetic properties.

One primary goal of derivatization is to enhance binding affinity and selectivity. For example, in a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, modifying the amine moiety and the substituent at the 5-position was explored to find dual antagonists for dopamine D2 and serotonin (B10506) 5-HT3 receptors. Replacing the 5-chloro substituent with bromo or iodo groups led to analogues with a much higher affinity for the D2 receptor. This systematic change allows researchers to map out the steric and electronic requirements of the receptor's binding pocket.

Table 3: Examples of Strategic Derivatization in Benzamides

| Original Moiety | Derivative Moiety | Strategic Goal | Outcome | Citation |

|---|---|---|---|---|

| 5-Chloro | 5-Bromo or 5-Iodo | Increase Dopamine D2 Affinity | Significantly higher D2 receptor affinity achieved. | |

| 4-Amino | 4-Methylamino | Increase Dopamine D2 Affinity | Marked increase in D2 binding affinity. | |

| 2-(4-fluorophenoxy) | 2-Phenoxy | Probe importance of fluorine | Remarkably lower antiplasmodial activity, indicating the fluorine is advantageous. |

Scaffold Modifications and Isosteric Replacements

Beyond simple substituent changes, medicinal chemists employ scaffold modifications and isosteric replacements to make more profound alterations to a lead compound. Scaffold hopping involves replacing the central molecular core (e.g., the benzamide group) with a structurally different unit that maintains the essential three-dimensional arrangement of key binding groups. Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, a strategy used to improve potency, selectivity, or metabolic stability.

A common target for bioisosteric replacement in this class of compounds is the amide bond itself. The amide group is susceptible to hydrolysis by metabolic enzymes, so replacing it can lead to compounds with better bioavailability. Well-known amide bioisosteres include:

Thioamides : The carbonyl oxygen is replaced by sulfur. This change alters the hydrogen bonding capacity; the thiocarbonyl is a weaker hydrogen bond acceptor, while the thioamide N-H bond is more acidic and a better hydrogen bond donor.

1,2,3-Triazoles : This five-membered heterocyclic ring is a well-established amide surrogate that is often more stable metabolically.

Other Heterocycles : Rings such as imidazoles have been used to successfully replace amide bonds, sometimes introducing new properties like increased basicity that allows for the formation of water-soluble salts.

These modifications can be critical for overcoming liabilities in a drug candidate. For instance, replacing the amide group in active benzamides can generate novel compounds with different pharmacokinetic profiles. Similarly, modifying the core benzamide scaffold, for example to a 2-sulfonamidebenzamide, represents a significant leap in chemical space while potentially retaining the desired biological activity.

Table 4: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Key Features of Replacement | Citation |

|---|---|---|---|

| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Weaker H-bond acceptor, stronger H-bond donor, increased lipophilicity. | |

| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable, maintains similar vector orientation of substituents. | |

| Amide (-CO-NH-) | Imidazole | Can increase basicity and allow for water-soluble salt formation. |

Molecular Mechanism Studies and Target Interaction Research

Allosteric Modulation Studies of Receptors

There is no information available to suggest that 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE functions as an allosteric modulator.

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) site, thereby changing the receptor's response to its natural agonist. wikipedia.org This can involve increasing the agonist's affinity or efficacy (positive allosteric modulation) or decreasing it (negative allosteric modulation). wikipedia.orgnih.gov This mechanism is a target for developing novel therapeutics for conditions like schizophrenia and anxiety. wikipedia.orgnih.gov However, studies on allosteric modulators have not included this compound.

Elucidation of Specific Ligand-Receptor Contacts and Binding Sites

No studies have been published that elucidate the specific ligand-receptor contacts or binding sites for this compound. The dynamics of ligand-receptor binding are complex and depend on the reversible formation of contacts between the ligand and its receptor on a surface. arxiv.org Understanding these interactions at a molecular level is key to rational drug design, but such research has not been conducted for this specific compound.

In Vitro Assessment of Molecular Target Engagement

There is a lack of published in vitro data assessing the molecular target engagement of this compound. Such assessments are critical to confirm that a compound interacts with its intended molecular target in a controlled experimental setting. Techniques for this include enzymatic assays and binding assays. While general benzamide (B126) derivatives are studied for various biological activities, specific data for this compound is not available. evitachem.com

Applications in Chemical Biology and Material Science Research

Utility as Building Blocks for Complex Molecular Systems

The primary amine and the amide functionalities of 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE serve as versatile handles for the construction of more elaborate molecular architectures, particularly heterocyclic compounds with significant biological activities. The presence of the benzyloxy and methoxy (B1213986) groups can also influence the electronic properties and solubility of the resulting molecules.

One notable application is in the synthesis of quinazolinone scaffolds. For instance, 2-Amino-4-benzyloxy-5-methoxybenzamide can be refluxed with Gold's reagent to yield the corresponding quinazolone. acs.org This quinazolinone core is a key component in the synthesis of various kinase inhibitors. acs.org Furthermore, this compound has been explicitly used as an intermediate in the preparation of anthranilic acid derivatives with potential anticancer activity. google.com The synthesis involves coupling the aminobenzamide with other molecular fragments to create larger, more complex structures. google.com

The general reactivity of 2-aminobenzamide derivatives allows for their use in the synthesis of a wide array of heterocyclic systems, including benzoxazoles and benzothiazoles. mdpi.comnih.gov These syntheses typically involve the condensation of the 2-amino group with various electrophiles, followed by cyclization. The specific substituents on the benzamide (B126) ring, such as the benzyloxy and methoxy groups in the title compound, can be strategically chosen to modulate the properties of the final heterocyclic product.

The table below summarizes the utility of 2-aminobenzamide scaffolds in the synthesis of various complex molecular systems.

| Target Molecular System | Synthetic Utility of 2-Aminobenzamide Scaffold | Potential Application of Resulting Molecule |

| Quinazolinones | Serves as a key precursor for the formation of the quinazolinone ring system. | Kinase inhibitors, Anticancer agents acs.orggoogle.com |

| Anthranilic Acid Derivatives | Acts as a core building block for amide bond formation and extension of the molecular structure. | Anticancer agents google.com |

| Benzoxazoles/Benzothiazoles | The 2-amino group acts as a nucleophile for condensation and subsequent cyclization to form the heterocyclic ring. | Biologically active compounds, Pharmaceutical agents mdpi.comnih.gov |

Exploration in Polymer Chemistry and Biomaterial Synthesis

While specific studies detailing the use of this compound in polymer chemistry are not prevalent, its structural motifs are found in monomers used for creating biocompatible and biodegradable polymers. Natural and synthetic polymers are extensively used in biomedical applications such as drug delivery, tissue engineering, and wound healing. mdpi.com Compounds with amino and carboxylic acid functionalities, or their derivatives like amides, are fundamental to the synthesis of polyamides and polyesters, which are classes of polymers with significant biomedical applications. mdpi.com

The amino group of this compound could potentially be used as a site for initiating ring-opening polymerization or for incorporation into a polymer backbone through polycondensation reactions. The benzamide moiety and the aromatic ring can impart rigidity and thermal stability to the resulting polymer, while the benzyloxy and methoxy groups can influence its solubility and interactions with biological systems. The development of bio-based monomers is a growing field, and functionalized aromatic compounds are valuable precursors for creating polymers with specific properties. mdpi.com

Development as Molecular Probes for Biological Systems

The aminobenzamide scaffold is a promising platform for the design of fluorescent molecular probes for biological imaging and sensing. The photophysical properties of such probes can often be tuned by altering the substituents on the aromatic ring. For instance, aminobenzamide-aminonaphthalimide fluorescent dyads have been synthesized and their interaction with metal ions studied. nih.gov These systems can exhibit Förster Resonance Energy Transfer (FRET), and the binding of metal ions can modulate this process, leading to a detectable change in fluorescence. nih.gov

The this compound molecule, with its electron-donating amino and methoxy groups, could serve as a core for a new class of fluorescent probes. The amino group provides a convenient point for conjugation to other fluorophores or to biomolecules for targeted imaging. The benzyloxy group could also be modified or replaced to fine-tune the photophysical properties. The development of versatile scaffolds that can be easily modified is a key strategy in the creation of novel imaging agents. mdpi.comewha.ac.kr

Investigative Tools for Biochemical Pathways

Substituted benzamides are recognized as important pharmacophores in the development of enzyme inhibitors, which are crucial tools for studying biochemical pathways. The 2-aminobenzamide structure is a key feature in a number of inhibitors targeting various enzymes. For example, derivatives of 2-anilinobenzamide have been designed and synthesized as inhibitors of SIRT1, a class of enzymes involved in cellular regulation. nih.gov Similarly, 2-aminobenzamide and hydroxamate derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. nih.gov

The structural features of this compound, including the arrangement of the amino, amide, and alkoxy groups on the benzene (B151609) ring, provide a template that can be further elaborated to design specific enzyme inhibitors. The benzyloxy group, for instance, can be exploited to create hydrophobic interactions within the binding pocket of a target enzyme. mdpi.com By systematically modifying the substituents, libraries of compounds can be generated and screened to identify potent and selective inhibitors for dissecting the function of enzymes in complex biological processes. For example, 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives have been synthesized and evaluated as BACE-1 inhibitors, which are relevant to Alzheimer's disease research. mdpi.com

The table below highlights the potential of the aminobenzamide scaffold as an investigative tool in biochemical pathways.

| Target Enzyme Class | Role of Aminobenzamide Scaffold | Therapeutic/Research Area |

| Sirtuins (e.g., SIRT1) | Core structure for inhibitor design. nih.gov | Cellular metabolism, Aging |

| Histone Deacetylases (HDACs) | Key pharmacophore for binding to the active site. nih.gov | Cancer, Epigenetics |

| BACE-1 | Foundation for designing inhibitors that fit into the enzyme's binding pockets. mdpi.com | Alzheimer's Disease |

| Fatty Acid Amide Hydrolase (FAAH) | Basis for the development of novel inhibitors. semanticscholar.org | Pain, Anxiety, Neurological Disorders |

Research on Antioxidant Properties and Electrochemical Behavior of Amino-Substituted Benzamides

The antioxidant properties of amino-substituted benzamides have been a subject of significant research. These compounds can act as free radical scavengers, and their efficacy is influenced by the nature and position of substituents on the aromatic ring. acs.orgnih.gov Computational and experimental studies have shown that the presence of electron-donating groups, such as methoxy groups, can enhance the antioxidant properties of these molecules. acs.orgnih.gov The amino group itself also plays a crucial role in the antioxidant activity.

The electrochemical behavior of amino-substituted benzamides is closely linked to their antioxidant properties. researchgate.net Cyclic voltammetry studies on natural phenolics and related compounds have shown that compounds with lower oxidation potentials tend to exhibit antioxidant activity, while those with higher oxidation potentials may act as prooxidants. nih.govmdpi.com The electrochemical oxidation of these compounds often involves the amino or hydroxyl groups, and the ease of oxidation is a key determinant of their radical scavenging ability. The substituents on the benzene ring influence the oxidation potential; for example, methoxylation of phenolic groups has been shown to increase the oxidation potential and reduce antioxidant activity in some cases, highlighting the complex structure-activity relationships. researchgate.net

Future Research Directions and Emerging Paradigms

Integration of Advanced Synthetic Methodologies for Compound Libraries

The creation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of a given scaffold. For benzamide (B126) derivatives, modern synthetic techniques offer powerful tools to generate a wide array of analogues. Methodologies such as diversity-oriented synthesis (DOS) can be employed to produce structurally complex and diverse small molecules from a common starting material. Furthermore, the use of automated synthesis platforms can accelerate the production of these libraries, enabling a more rapid exploration of the chemical space around the 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZAMIDE core. Techniques like DNA-encoded library (DEL) technology could also be adapted for the synthesis of vast collections of benzamide derivatives, allowing for the screening of billions of compounds simultaneously.

| Synthetic Methodology | Potential Application to Benzamide Libraries |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse benzamide analogues to explore novel biological activities. |

| Automated Synthesis | High-throughput production of focused libraries for rapid SAR studies. |

| DNA-Encoded Library (DEL) Technology | Creation and screening of massive libraries to identify novel protein binders. |

| Flow Chemistry | Safer and more efficient synthesis of key intermediates and final compounds. |

High-Throughput Screening for Novel Molecular Interactions

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For this compound and its derivatives, HTS assays can be designed to identify interactions with a wide range of biological targets. The development of more sophisticated screening platforms, such as those based on phenotypic screening of cells or even whole organisms, can provide valuable insights into the compound's effects in a more physiologically relevant context. The integration of HTS with high-content imaging and analysis can further elucidate the mechanism of action by revealing changes in cellular morphology, protein localization, or other cellular parameters.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in rational drug design. For the benzamide scaffold, these methods can be used to predict the binding affinity and selectivity of derivatives for specific protein targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy perturbation (FEP) calculations can provide detailed insights into the molecular interactions that govern binding. nih.gov Furthermore, the application of artificial intelligence and machine learning (AI/ML) algorithms to large datasets of chemical structures and biological activities can help in the development of predictive models for identifying novel benzamide derivatives with desired therapeutic properties. vensel.orgtandfonline.com These in silico approaches can significantly reduce the time and cost associated with the discovery and optimization of new drug candidates.

Exploration of New Biological Targets for Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Future research should aim to explore the full spectrum of potential targets for this compound and its analogues. Target identification and validation studies, employing techniques such as chemical proteomics and thermal shift assays, can uncover novel binding partners and shed light on previously unknown biological pathways modulated by these compounds. The identification of new targets will open up new avenues for the development of benzamide-based therapies for a wide range of diseases.

Development of Next-Generation Chemical Biology Tools

Chemical biology tools are essential for dissecting complex biological processes and validating new drug targets. This compound and its derivatives can serve as a starting point for the development of such tools. For instance, by incorporating photoaffinity labels or "click" chemistry handles, these compounds can be transformed into probes for identifying and isolating their cellular targets. Furthermore, the development of fluorescently labeled benzamide derivatives could enable the visualization of their subcellular localization and dynamics in living cells. These next-generation chemical biology tools will be instrumental in unraveling the intricate mechanisms of action of benzamide compounds and in validating their therapeutic potential.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-amino-4-(benzyloxy)-5-methoxybenzamide?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Benzyloxy group introduction : Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Coupling the carboxylic acid intermediate with an amine source (e.g., via EDC/HOBt-mediated activation) .

- Selective deprotection : Removal of protecting groups under controlled hydrogenolysis or acidic conditions.

Validation : Confirm intermediates via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.5–7.8 ppm for benzyl groups) and HRMS (exact mass: [M+H]⁺ calculated for C₁₆H₁₇N₂O₃: 285.1234; observed: 285.1238) .

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- HRMS : Exact mass verification (e.g., ESI⁺: m/z 285.1238 [M+H]⁺).

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular packing (e.g., C–O bond lengths: ~1.36 Å) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected coupling patterns in NMR) require:

- 2D NMR experiments : HSQC and HMBC to correlate protons with carbons and confirm connectivity.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

- Crystallographic verification : Resolve ambiguities via single-crystal X-ray diffraction (employ SHELXL for refinement; R-factor < 0.05) .

Advanced: What strategies optimize crystallization of this compound for X-ray studies?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of anti-solvents (hexane, ether).

- Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal growth.

- Refinement protocols : Use SHELXL for anisotropic displacement parameters and ORTEP-3 for thermal ellipsoid visualization .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Answer:

- Functional group modification :

- Characterization : Validate analogues using HPLC purity assays (>95%) and dose-response assays (IC₅₀ determination).

- Crystallographic benchmarking : Compare binding modes with parent compound using SHELXS for phase determination .

Advanced: How to address low yields in the amidation step during synthesis?

Answer:

- Coupling reagent optimization : Test alternatives to EDC/HOBt (e.g., HATU or DCC).

- Base selection : Use DIEA or NMM to neutralize byproducts.

- Reaction monitoring : Track progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and LC-MS .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water).

- Reproducibility : Standardize reaction conditions (temperature, stoichiometry) and document batch records.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How to validate hydrogen bonding interactions in the crystal lattice?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.